molecular formula C6H6N4O2 B177203 3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid CAS No. 197356-07-3

3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid

Cat. No.: B177203
CAS No.: 197356-07-3
M. Wt: 166.14 g/mol
InChI Key: IHIFVOXSEVTXQR-UHFFFAOYSA-N
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Description

“3-methyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid hydrochloride” is a compound with the CAS Number: 2253629-84-2 . It has a molecular weight of 203.63 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of triazole-containing scaffolds has been extensively studied due to their pharmacological significance . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of the compound includes a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . This nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index .


Physical and Chemical Properties Analysis

The compound exhibits superior thermostability . It surpasses its analogues in terms of thermal stability . The energetic salts also exhibit remarkable thermal stabilities .

Mechanism of Action

Due to their structural similarities to nucleic bases, triazole compounds may act as metabolites and therefore they can be useful as antiviral and antitumor agents . They are also known to exhibit a broad range of biological activities .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Triazole compounds have attracted wide pharmaceutical interest due to their various biological activities . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Improvement in hybrid molecules in the design of new entities by substituting different pharmacophores in one structure could lead to compounds with expanded antimicrobial action .

Properties

IUPAC Name

3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-3-7-8-5-2-4(6(11)12)9-10(3)5/h2,9H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIFVOXSEVTXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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